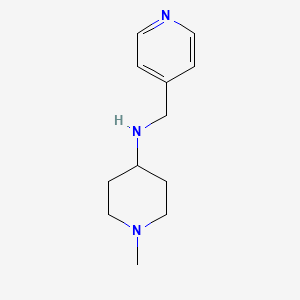

(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine

Vue d'ensemble

Description

(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is a heterocyclic compound that features both piperidine and pyridine moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. Piperidine is a six-membered ring containing one nitrogen atom, while pyridine is a six-membered aromatic ring with one nitrogen atom. The combination of these two structures in a single molecule can result in unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine typically involves the formation of the piperidine and pyridine rings followed by their coupling. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of palladium and rhodium hydrogenation for the reduction of pyridine .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions: (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential as a 5-HT6 receptor antagonist . Research indicates that it possesses potent in vitro binding affinity and functional antagonistic activity at this receptor, which is implicated in cognitive processes and neuropsychiatric disorders. The synthesis of novel derivatives using this compound has led to the development of new therapeutic agents targeting conditions such as Alzheimer's disease and schizophrenia.

Case Study: 5-HT6 Receptor Antagonism

- Objective : To evaluate the compound's efficacy as a 5-HT6 receptor antagonist.

- Methods : Synthesis of various analogs and assessment of their binding affinity.

- Results : Demonstrated significant antagonistic activity, suggesting potential as a cognitive enhancer or treatment for neurodegenerative diseases.

Organic Synthesis

In organic chemistry, (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine serves as an important synthetic intermediate for creating diverse piperidine derivatives. These derivatives are crucial in the pharmaceutical industry due to their biological activity profiles.

Synthesis Pathways

The compound can be utilized in various intra- and intermolecular reactions leading to:

- Substituted piperidines

- Spiropiperidines

- Condensed piperidines

- Piperidinones

These derivatives have shown promise in drug design, particularly for their roles in modulating neurotransmitter systems.

Neuropharmacology

The compound has been studied for its interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Its ability to bind selectively to these receptors suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Research Findings

Preliminary studies indicate that this compound may influence neurotransmitter release and receptor activation, warranting further investigation into its mechanisms of action .

Structure-Activity Relationship Studies

The compound has been included in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of related compounds. By modifying the piperidine and pyridine moieties, researchers aim to enhance potency and selectivity against specific biological targets.

Example of SAR Application

In SAR studies involving similar compounds, modifications to the piperidine structure significantly impacted the inhibitory activity against key enzymes involved in cancer progression, such as lysine-specific demethylase 1 (LSD1) .

Mécanisme D'action

The mechanism of action of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparaison Avec Des Composés Similaires

Piperidine: A simpler structure with only the piperidine ring.

Pyridine: Contains only the pyridine ring.

Piperazine: Features two nitrogen atoms in a six-membered ring.

Uniqueness: (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is unique due to its combination of both piperidine and pyridine moieties, which can result in distinct chemical and biological properties compared to compounds containing only one of these rings. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

Chemical Structure and Properties

(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, also known by its chemical formula C12H19N3, is a compound characterized by a piperidine ring substituted with a pyridinylmethyl group. It has a molecular weight of approximately 191.28 g/mol. The presence of both piperidine and pyridine moieties in its structure is significant, as these functional groups are commonly associated with various biological activities and interactions with biological targets.

The biological activity of this compound is still under investigation. Preliminary studies suggest that it may interact with receptors involved in neurotransmission and cell signaling, potentially influencing various physiological processes. However, detailed mechanisms of action remain to be elucidated.

Potential Biological Activities

Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities:

- Neurotransmitter Receptor Modulation : Compounds with similar structures have shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.

- Antiviral Activity : Related compounds have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy . This suggests that this compound could possess similar inhibitory effects.

Structure-Activity Relationships (SAR)

A comparative analysis with structurally similar compounds reveals insights into the unique pharmacological profiles that may arise from the dual functional groups present in this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-methyl-piperidin-4-amines | Contains piperidine but lacks pyridylmethyl | Antidepressant properties |

| 2-Chloro-pyridine derivatives | Similar pyridine structure | Antimicrobial activity |

| Piperazine derivatives | Contains piperazine instead of piperidine | Anxiolytic effects |

The combination of piperidine and pyridine rings in this compound may lead to unique interactions with biological systems compared to the above compounds.

Inhibitory Effects on Enzymes

Research has indicated that some piperidine derivatives can inhibit key enzymes involved in critical biological pathways. For example, compounds similar to this compound have been shown to inhibit LSD1 effectively, impacting gene expression regulation and potentially playing a role in cancer progression .

Antiviral Properties

A study on piperidinyl derivatives demonstrated significant antiviral activity against HIV, with some compounds exhibiting EC50 values in the nanomolar range. This highlights the potential for this compound to contribute to antiviral drug development .

Pain Management Applications

Recent investigations into dual piperidine-based ligands have shown promise in treating nociceptive and neuropathic pain by modulating histamine H3 and sigma receptors. This suggests potential therapeutic applications for this compound in pain management .

Propriétés

IUPAC Name |

1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11/h2-3,6-7,12,14H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQJZXOYBNRYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354832 | |

| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416868-54-7 | |

| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.